(2-Phenyl-1,3-oxazol-4-yl)acetic acid
Overview
Description
(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a compound that belongs to a class of biologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound . For instance, the paper on the charge density of a related benzoxazolone compound provides valuable information on the molecular structure and dynamics that could be relevant to (2-Phenyl-1,3-oxazol-4-yl)acetic acid as well .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including diazotization, esterification, and the use of reagents such as chloroacetyl chloride and triethylamine . These methods could potentially be adapted for the synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, considering the structural similarities.
Molecular Structure Analysis
X-ray diffraction techniques have been employed to determine the molecular structure of similar compounds, revealing details such as conformation and the presence of hydrogen bonds . These techniques could be applied to (2-Phenyl-1,3-oxazol-4-yl)acetic acid to gain a deeper understanding of its molecular structure.
Chemical Reactions Analysis
The kinetics of reactions involving similar oxazolinone compounds have been studied, showing second-order kinetics and the influence of substituents on the reaction rates . This information could be useful in predicting the reactivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their acid-base behavior, have been investigated through methods like potentiometric titration . These studies help in understanding how structural characteristics affect the properties of the compounds, which is essential for predicting the behavior of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Scientific Research Applications
Aldose Reductase Inhibition
- Compounds containing oxazol-4-yl-acetic acids have shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications. One study highlighted the synthesis of these compounds, noting their submicromolar inhibitory levels and potential in preventing cataract development in a rat model (La Motta et al., 2008).
Antimicrobial Activity
- Oxazolyl-acetic acid derivatives have been evaluated for their antimicrobial properties. For example, a study synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and assessed their antimicrobial activities, finding that certain compounds exhibited good activity compared to standard drugs (Patel & Shaikh, 2011).
Synthesis of Novel Compounds
- Research has been conducted on synthesizing new compounds containing 1,3-oxazol-4-yl groups. For instance, a study involved the reaction of acetophenones with phenylglycine to produce methyl [2(3,4)-(2-phenyl-1,3-oxazol-5-yl)phenyl]carbamates, demonstrating an innovative approach to compound synthesis (Velikorodov et al., 2017).
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
- Oxazol-4-yl derivatives have been studied as potential peroxisome proliferator-activated receptor (PPAR) agonists, which are important in the management of diabetes and other metabolic disorders. A research paper described the synthesis and evaluation of oxyiminoalkanoic acid derivatives based on their PPARgamma transcriptional activity (Imoto et al., 2003).
Safety And Hazards
This compound is associated with some safety hazards. It can cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation can cause respiratory tract irritation and may be harmful if inhaled .
Future Directions
The future directions for the study and application of “(2-Phenyl-1,3-oxazol-4-yl)acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Oxazole derivatives are a significant area of research in medicinal chemistry due to their diverse biological activities .
properties
IUPAC Name |
2-(2-phenyl-1,3-oxazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUBEHGXLMGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427954 | |
Record name | (2-phenyl-1,3-oxazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-oxazol-4-yl)acetic acid | |
CAS RN |
22086-89-1 | |
Record name | (2-phenyl-1,3-oxazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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